Methyl 3,4-diamino-5-methoxybenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3,4-diamino-5-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11;/h3-4H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRCQHZDBOZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride typically involves the reaction of 3,4-diamino-5-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried to obtain a fine powder .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups on the benzene ring can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituted Benzoate Esters
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride shares structural similarities with substituted benzoate esters, particularly those listed as impurities in pharmaceutical standards (Table 1). Key differences lie in substituent groups, which influence solubility, stability, and reactivity:
Key Findings :
- The diamino groups in the target compound enhance reactivity (e.g., forming Schiff bases) compared to acetylamino or chloro substituents.
Alkaloid Derivatives: Yohimbine Hydrochloride
Yohimbine hydrochloride (17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride) shares a methyl ester and hydrochloride salt but differs in its indole alkaloid backbone. Comparative insights:
- Bioactivity : Yohimbine acts as an α2-adrenergic receptor antagonist, used for erectile dysfunction. The target compound’s benzoate structure lacks the indole ring, suggesting divergent pharmacological targets .

- Solubility : Both compounds exhibit moderate-to-high aqueous solubility due to HCl salts, but Yohimbine’s complex structure may reduce permeability compared to the simpler benzoate derivative .
Amino Esters with Varied Backbones
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () features a branched aliphatic ester, contrasting with the aromatic benzoate core:
Phenethylamine Derivatives
3,4-Methylenedioxyphenethylamine hydrochloride () shares a hydrochloride salt but lacks ester and benzoate groups. Key contrasts:
- Applications: The phenethylamine derivative is psychoactive (e.g., MDMA analog), whereas the target compound’s diamino groups suggest utility in drug synthesis (e.g., kinase inhibitors) .
- Solubility : Both benefit from HCl salts, but the benzoate ester’s planar structure may reduce blood-brain barrier penetration compared to phenethylamines .
Biological Activity
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride, also known as a derivative of methoxybenzoic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by its unique structure that includes two amino groups and a methoxy group on the benzene ring. This structural configuration is believed to contribute to its biological activity, particularly in the modulation of enzymatic pathways.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cancer progression. For instance, studies have demonstrated that compounds similar to this benzoate derivative can inhibit histone methyltransferases (PKMTs), which are implicated in various cancers .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on breast cancer cell lines (MDA-MB-231). The compound exhibited significant inhibition of cell proliferation with an EC50 value of approximately 100 nM. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics like ampicillin. The compound's ability to disrupt bacterial cell wall integrity was confirmed through morphological studies using electron microscopy.
Safety and Toxicology
Safety assessments have shown that this compound has a favorable toxicity profile. In vitro assays revealed low cytotoxicity across multiple cell lines with an EC50 greater than 5000 nM for non-cancerous cells. This suggests a significant therapeutic window for potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3,4-diamino-5-methoxybenzoate hydrochloride with high purity?
- Methodological Answer : A stepwise approach is advised:
- Esterification : Start with 3,4-diamino-5-methoxybenzoic acid, using methanol and a catalytic acid (e.g., HCl) under reflux to form the methyl ester.
- Protection of Amines : Protect free amino groups with tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during purification.
- Hydrochloride Salt Formation : Treat the ester with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with a C18 column to isolate high-purity product. Monitor impurities (e.g., deacetylated byproducts) via HPLC, as seen in impurity profiling of related benzoate derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and chemical validation:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy, amino groups) and ester formation.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects impurities (e.g., unreacted starting materials or degradation products) using methods similar to EP impurity standards .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration state of the hydrochloride salt.
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical Endpoints : Monitor degradation via HPLC for new peaks, -NMR for structural changes, and Karl Fischer titration for moisture uptake.
- pH Stability : Dissolve in buffered solutions (pH 1–9) and analyze degradation kinetics. Hydrochloride salts of esters often show instability in alkaline conditions due to hydrolysis .
Advanced Research Questions
Q. How can computational and experimental methods elucidate the role of this compound in drug design?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina to predict binding affinities.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or amino groups) and compare bioactivity in assays (e.g., enzyme inhibition).
- In Vitro Screening : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization). Related benzoate derivatives have been used as intermediates in antihypertensive agents, suggesting potential cardiovascular applications .
Q. How to address contradictory data in literature regarding the compound’s bioactivity or mechanism?
- Methodological Answer :
- Comparative Studies : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols).
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate published data and identify confounding variables (e.g., impurity profiles, solvent effects).
- Mechanistic Probes : Employ isotopic labeling (e.g., -amino groups) or fluorescence tagging to track metabolic pathways in vitro .
Q. What strategies are effective for impurity profiling and quantification in bulk synthesis?
- Methodological Answer :
- HPLC-MS/MS : Use a gradient elution method with a C18 column and tandem MS to identify trace impurities (e.g., acetylated byproducts).
- Reference Standards : Compare retention times and spectra against EP-certified impurities (e.g., methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate) .
- Forced Degradation : Stress the compound under oxidative (HO), thermal, and photolytic conditions to predict stability-linked impurities.
Q. How to evaluate the compound’s mechanism of action in nitric oxide (NO) signaling pathways?
- Methodological Answer :
- NO Inhibition Assays : Use Griess reagent to measure NO levels in cell cultures (e.g., macrophages) treated with the compound and stimulated with LPS/IFN-γ.
- Comparative Controls : Include L-NAME (a known NO synthase inhibitor hydrochloride) as a positive control .
- Western Blotting : Assess expression of NO synthase isoforms (e.g., iNOS) to confirm direct or indirect modulation.
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Apply a central composite design to model interactions and predict optimal conditions (e.g., 65°C, 1:3 substrate/catalyst ratio).
- Validation : Confirm model predictions with three independent batches. Similar DoE approaches have been applied in hydrogel formulation studies for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

